molecular formula C34H42N4O6S B12436896 Fmoc-DL-Arg(Pbf)(Pbf)-ol

Fmoc-DL-Arg(Pbf)(Pbf)-ol

Cat. No.: B12436896
M. Wt: 634.8 g/mol
InChI Key: OCIHRKILVJXVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-DL-Arg(Pbf)(Pbf)-ol is a derivative of arginine, an amino acid, which is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This compound is primarily used in peptide synthesis to protect the amino and guanidino groups of arginine, ensuring that these groups do not react during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-DL-Arg(Pbf)(Pbf)-ol involves several steps:

    Esterification: The carboxyl group of arginine is esterified using an alcohol such as methanol or ethanol in the presence of thionyl chloride at low temperatures (-10 to 0°C).

    Protection of the Amino Group: The amino group is protected by introducing a tert-butoxycarbonyl (Boc) group.

    Introduction of the Pbf Group: The guanidino group is protected by introducing the Pbf group using Pbf chloride.

    Removal of the Boc Group: The Boc group is removed under acidic conditions.

    Fmoc Protection: Finally, the Fmoc group is introduced to protect the amino group

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar steps but is optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-DL-Arg(Pbf)(Pbf)-ol undergoes several types of reactions:

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, TFA for Pbf removal.

    Coupling: DIC and OxymaPure in solvents like N-butylpyrrolidinone (NBP) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions are peptides with arginine residues, where the protecting groups have been selectively removed to allow for further peptide elongation.

Scientific Research Applications

Fmoc-DL-Arg(Pbf)(Pbf)-ol is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

The primary function of Fmoc-DL-Arg(Pbf)(Pbf)-ol is to protect the amino and guanidino groups of arginine during peptide synthesis. The Fmoc group protects the amino group, while the Pbf group protects the guanidino group. These protecting groups prevent unwanted side reactions, ensuring the correct sequence and structure of the synthesized peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-DL-Arg(Pbf)(Pbf)-ol is unique due to the dual Pbf protection, which provides enhanced stability and selectivity during peptide synthesis. This makes it particularly useful for synthesizing peptides that require stringent protection of the arginine residues.

Properties

Molecular Formula

C34H42N4O6S

Molecular Weight

634.8 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-hydroxypentan-2-yl]carbamate

InChI

InChI=1S/C34H42N4O6S/c1-20-21(2)31(22(3)28-17-34(4,5)44-30(20)28)45(41,42)38-32(35)36-16-10-11-23(18-39)37-33(40)43-19-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29/h6-9,12-15,23,29,39H,10-11,16-19H2,1-5H3,(H,37,40)(H3,35,36,38)

InChI Key

OCIHRKILVJXVGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Origin of Product

United States

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